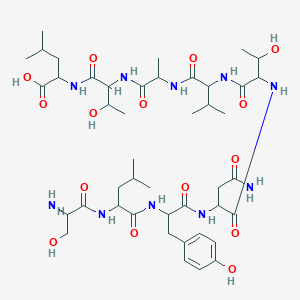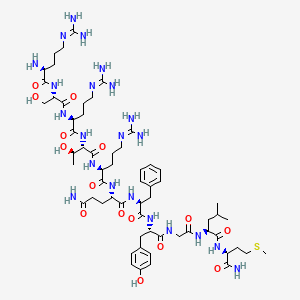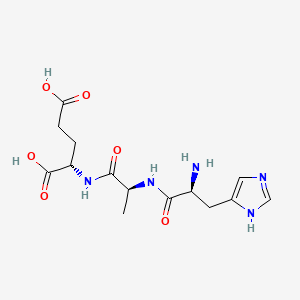
1647119-71-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a is a potent, selective and short-acting peptidic V2 receptor (V2R) agonist with EC50s of 0.25 and 0.05 nM for hV2R and rV2R, respectively.
Scientific Research Applications
Scientific Research and Technology
- Theme of Scientific Research : Scientific research delves into the universe's deepest mysteries and living things, creating technologies that benefit humanity and generate wealth. This encapsulates the beauty and benefits of science (Press, 2013).
- Data Sharing Practices : Modern scientific research is data-intensive and collaborative. Data sharing is crucial for verifying results and extending research. However, challenges exist in data accessibility, discovery, reuse, preservation, and sharing (Tenopir et al., 2011).
- Enabling Technologies for Data-Intensive Analysis : A variety of software applications support scientific analyses and processes, addressing requirements like interoperability, integration, and data handling. No single technology meets all needs, so hybrid technologies are often used (Yao, Rabhi, & Peat, 2014).
- Unit Testing for Legacy Scientific Code : Modifying and maintaining large-scale scientific applications is challenging. A unit testing framework improves performance and efficiency, addressing the complexity of scientific code (Yao et al., 2017).
- Big Data in Scientific Research : The use of big data technologies in scientific experiments, such as the discovery of the Higgs boson particle, exemplifies the intersection of big data and scientific research (Krishnan, 2020).
Collaboration and Methodologies in Research
- Crowdsourcing in Scientific Research : Crowdsourced scientific initiatives complement traditional research approaches, maximizing resources, transparency, and reliability. They enable tackling ambitious projects not possible under standard models (Uhlmann et al., 2019).
- Hackathons for Accelerating Discoveries : Hackathons enhance collaborative science, providing peer review before publication and ensuring reproducibility of scientific analyses (Ghouila et al., 2018).
Research Management and Impact
- Reproducibility in Science : Improving the reliability and efficiency of scientific research increases credibility and accelerates discovery. Measures like optimized methods, reporting, and evaluation are crucial (Munafo et al., 2017).
- Low-Cost Methods in Plant Sciences : Addressing resource limitations in botanical research through low-cost methods can significantly aid scientific inquiry (Dean, Muriithi, & Culley, 2020).
properties
CAS RN |
1647119-71-8 |
|---|---|
Product Name |
1647119-71-8 |
Molecular Formula |
C₄₇H₆₉ClN₁₂O₉S₂ |
Molecular Weight |
1045.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





